molecular formula C12H18FN5 B11760752 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11760752
M. Wt: 251.30 g/mol
InChI Key: VMJKQMHAEHJYRZ-UHFFFAOYSA-N
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Description

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings substituted with methyl and fluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common route includes the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for drug development. Its pyrazole rings are known to exhibit various biological activities, making it a candidate for designing new pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C12H18FN5/c1-10-5-15-17(2)12(10)8-14-6-11-7-16-18(9-11)4-3-13/h5,7,9,14H,3-4,6,8H2,1-2H3

InChI Key

VMJKQMHAEHJYRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CN(N=C2)CCF

Origin of Product

United States

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